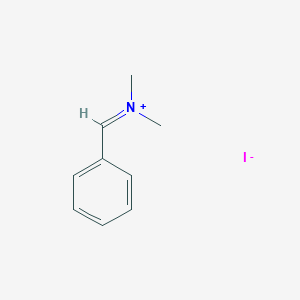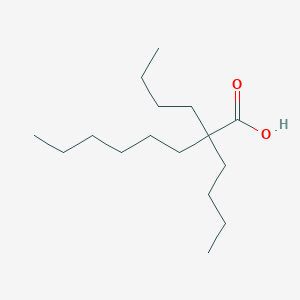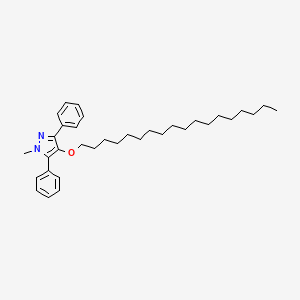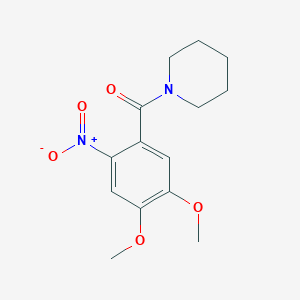
N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is a chemical compound with a complex structure that includes a chlorophenyl group, an ethoxymethylidene group, and an oxobutanamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide typically involves the reaction of 3-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential as a pharmaceutical agent for treating various diseases is ongoing.
Industry: It finds applications in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-Chlorophenyl)-2-(methoxymethylidene)-3-oxobutanamide
- N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxopropanamide
Uniqueness
N-(3-Chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61643-49-0 |
|---|---|
Formule moléculaire |
C13H14ClNO3 |
Poids moléculaire |
267.71 g/mol |
Nom IUPAC |
N-(3-chlorophenyl)-2-(ethoxymethylidene)-3-oxobutanamide |
InChI |
InChI=1S/C13H14ClNO3/c1-3-18-8-12(9(2)16)13(17)15-11-6-4-5-10(14)7-11/h4-8H,3H2,1-2H3,(H,15,17) |
Clé InChI |
XFICTTBWYUDBNS-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=O)C)C(=O)NC1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)







![6-[(E)-{4-[(Sulfomethyl)amino]phenyl}diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B14596714.png)



![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2,4,6-tribromobenzene)](/img/structure/B14596738.png)
